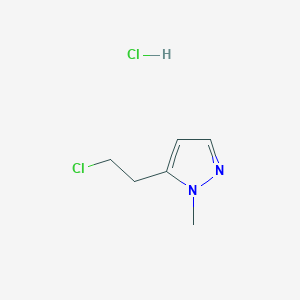
5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride
Overview
Description
5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride (CEMPH) is an organic compound used as a reagent in a variety of chemical reactions. CEMPH is a cyclic compound, containing both nitrogen and chlorine atoms. It is used in a variety of laboratory and industrial applications and has been studied for its potential therapeutic applications.
Scientific Research Applications
5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride has been used in a variety of scientific research applications, such as catalysis, organic synthesis, and medicinal chemistry. It has been used as a catalyst in the synthesis of various organic compounds, including heterocycles, and has been used in the synthesis of pharmaceuticals. It has also been studied for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and other diseases.
Mechanism of Action
Target of Action
The primary target of 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride, also known as mechlorethamine, is DNA . It binds to the N7 nitrogen on the DNA base guanine , preventing cell duplication .
Mode of Action
Mechlorethamine works by binding to DNA, crosslinking two strands . This crosslinking prevents the DNA from being separated for synthesis or transcription . The compound is an alkylating agent, which means it adds an alkyl group to its target .
Biochemical Pathways
Mechlorethamine affects the DNA replication and RNA transcription pathways . By crosslinking DNA strands, it prevents the normal functioning of these pathways, leading to cell death .
Pharmacokinetics
The pharmacokinetics of mechlorethamine involve rapid distribution in the subarachnoid space and ventricles after administration . The compound has a biological half-life of less than one minute , and about 50% of it is excreted through the kidneys .
Result of Action
The result of mechlorethamine’s action is the prevention of cell duplication , leading to cell death . This makes it effective as an antineoplastic agent, used in the treatment of various cancers such as Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .
Action Environment
The action of mechlorethamine is influenced by the pH of the environment . In a polar environment, the molecule undergoes isomerization . The rate constant of this reaction significantly increases from a neutral environment to a pH of 12.5 . This indicates that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH .
Advantages and Limitations for Lab Experiments
5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easily available. In addition, it is relatively safe to handle, and it has a high yield. However, there are some limitations to its use. It is a relatively unstable compound, and it can react with other compounds, leading to the formation of undesired products. In addition, it has a relatively low solubility in water, which can limit its use in certain applications.
Future Directions
There are several potential future directions for 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride. It could be used in the synthesis of new pharmaceuticals, and it could be used to develop new catalysts for organic synthesis. In addition, it could be used to develop new therapeutic agents for the treatment of cancer and other diseases. Finally, it could be used to develop new materials for industrial applications.
Biochemical Analysis
Biochemical Properties
5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride plays a crucial role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic sites in DNA, RNA, and proteins, leading to the formation of cross-links and adducts. These interactions can result in the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and increasing the expression of pro-apoptotic genes . Additionally, it can cause oxidative stress and damage to cellular components, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through alkylation. It forms covalent bonds with DNA, leading to the formation of DNA adducts and cross-links. This results in the inhibition of DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis . The compound also interacts with proteins, leading to the formation of protein adducts and the inhibition of enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been shown to cause cumulative damage to cellular components, resulting in chronic toxicity and cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce DNA damage and apoptosis in cancer cells without causing significant toxicity to normal cells . At high doses, it can cause severe toxicity, including bone marrow suppression, gastrointestinal damage, and neurotoxicity . Threshold effects have been observed, with higher doses leading to more pronounced adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can further interact with cellular components . The compound can also affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . It has been shown to localize to the nucleus, where it interacts with DNA and proteins, leading to the formation of adducts and cross-links . Additionally, it can localize to the mitochondria, where it induces oxidative stress and apoptosis .
properties
IUPAC Name |
5-(2-chloroethyl)-1-methylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-9-6(2-4-7)3-5-8-9;/h3,5H,2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDGUUGTCKDPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1458176.png)
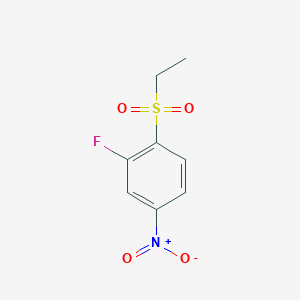
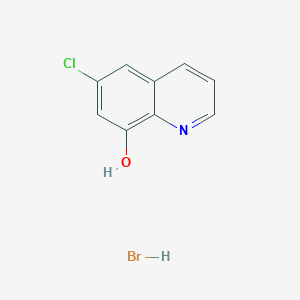

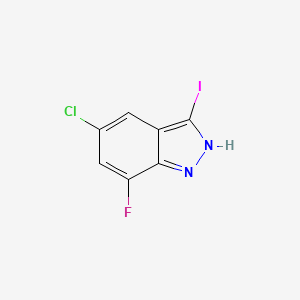

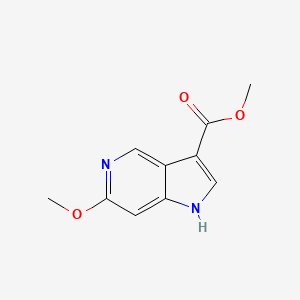
![N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1458187.png)
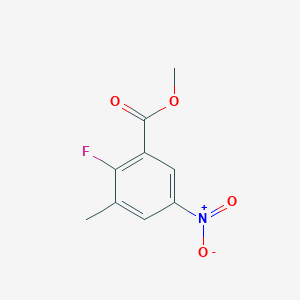
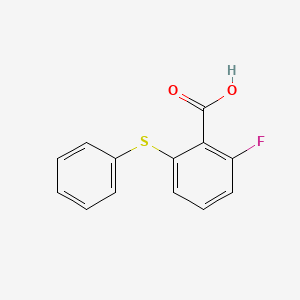
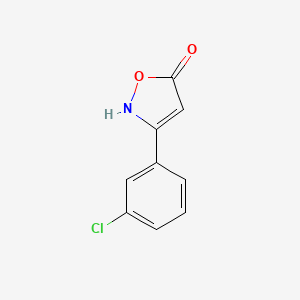
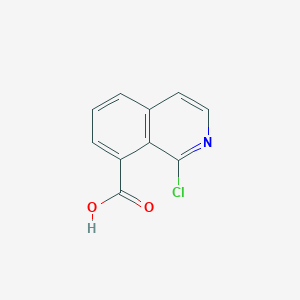

![1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1458199.png)